1-Boc-4-(cbz-aminomethylcarbonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

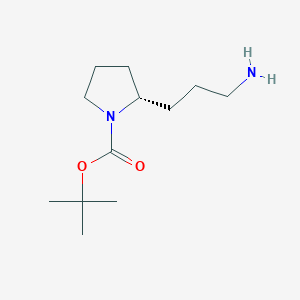

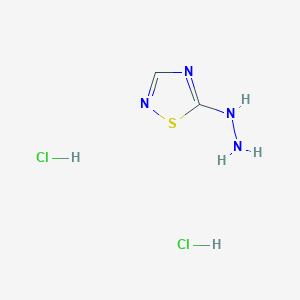

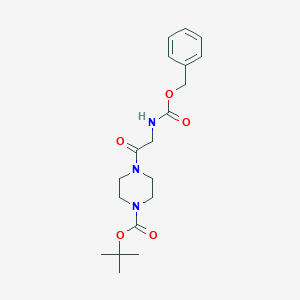

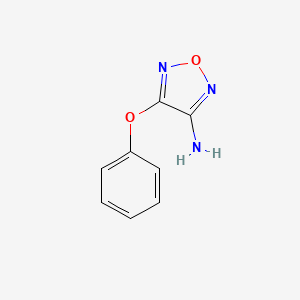

1-Boc-4-(Cbz-Aminomethylcarbonyl)piperazine, also known as Boc-Pip-Cbz, is a chemical compound that belongs to the class of piperazine derivatives. It has a molecular formula of C19H27N3O5 and a molecular weight of 377.44 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Boc-4-(Cbz-Aminomethylcarbonyl)piperazine, has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 1-Boc-4-(Cbz-Aminomethylcarbonyl)piperazine is 1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)13-20-17(24)26-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24) .Physical And Chemical Properties Analysis

1-Boc-4-(Cbz-Aminomethylcarbonyl)piperazine is a compound with a molecular weight of 377.44 . It should be stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen

Synthesis and Template Creation

- Synthesis of Spiro Compounds and Derivatives : A study by Xie et al. (2004) discusses a synthetic route to prepare 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives, utilizing 1-Boc-4-(Cbz-Aminomethylcarbonyl)Piperazine. This synthesis is significant for developing compounds targeting GPCR (G-Protein-Coupled Receptors) (Xie, Huang, Fang, & Zhu, 2004).

Combinatorial Chemistry

- Creation of New Scaffolds for Combinatorial Chemistry : In a 2010 study by Schramm et al., orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, derived from similar piperazine structures, were prepared as new scaffolds for combinatorial chemistry (Schramm, Saak, Hoenke, & Christoffers, 2010).

Nanotechnology and Dendrimer Synthesis

- Development of Dendrimers for Nano-Aggregates : Sacalis et al. (2019) report on the synthesis of novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups. These compounds, related to 1-Boc-piperazine, were incorporated into dendrimers, demonstrating potential in nanotechnology and the formation of spherical nano-aggregates (Sacalis, Morar, Lameiras, et al., 2019).

Building Blocks in Natural Product Synthesis

- Synthesis of Nonproteinogenic Amino Acids : Papadaki et al. (2020) described an improved synthetic protocol for the synthesis of piperazic acids, which are valuable building blocks in the total synthesis of natural products. This synthesis involves a derivative of 1-Boc-4-(Cbz-Aminomethylcarbonyl)Piperazine (Papadaki, Georgiadis, & Tsakos, 2020).

Chemical Synthesis and Characterization

- Synthesis of Chiral Amino Acid Derivatives : Zadeh et al. (2012) synthesized enantiopure N-(Cbz, Fmoc, Boc, or Ac)-1H-1,2,4-triazole and N-Cbz-1,2,4-triazine-derived α-amino acids, showcasing the versatility of piperazine derivatives in creating chiral amino acid structures (Zadeh, El-Gendy, Pop, & Katritzky, 2012).

Material Science and Engineering

- Development of Electrochromic Materials : Berns and Tieke (2015) investigated polyiminoarylenes with carbazole units and thermally cleavable t-butyloxycarbonyl (boc) groups, resembling the structure of 1-Boc-4-(Cbz-Aminomethylcarbonyl)Piperazine. These materials have applications in electrochromism, demonstrating the broader utility of piperazine derivatives in materials science (Berns & Tieke, 2015).

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-(phenylmethoxycarbonylamino)acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)13-20-17(24)26-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJPGCMWBMOTGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2509999.png)

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2510001.png)

![2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510009.png)

![2-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510012.png)